molecular formula C16H14N8OS2 B6546113 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891111-61-8

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B6546113
CAS No.: 891111-61-8
M. Wt: 398.5 g/mol
InChI Key: COFIJLQOKJWAET-UHFFFAOYSA-N
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Description

The compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide (hereafter referred to as Compound A) is a heterocyclic molecule featuring a 1,3,4-thiadiazole core linked via a sulfanyl-acetamide bridge to a pyridinyl-triazolopyridazine moiety. This structure integrates multiple pharmacophoric elements:

  • 1,3,4-Thiadiazole: Known for antimicrobial and anticancer activities due to its electron-rich sulfur atom and nitrogen heteroatoms .
  • Pyridin-4-yl group: Enhances solubility and bioavailability through hydrogen bonding .

Synthesis: Compound A is synthesized via nucleophilic substitution reactions, where the thiol group of the triazolopyridazine intermediate reacts with bromoacetamide derivatives of 5-ethyl-1,3,4-thiadiazole .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N8OS2/c1-2-14-20-21-15(27-14)18-13(25)9-26-16-22-19-12-4-3-11(23-24(12)16)10-5-7-17-8-6-10/h3-8H,2,9H2,1H3,(H,18,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFIJLQOKJWAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N8OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound belonging to the class of heterocyclic compounds. Its unique structure incorporates multiple ring systems that may confer various biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N8OS2C_{16}H_{16}N_{8}OS_{2} with a molecular weight of 404.5 g/mol. The compound features a thiadiazole ring and a triazolopyridazine moiety, which are known for their diverse biological activities.

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular processes leading to therapeutic effects.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial activity of related thiadiazole derivatives. For instance:

CompoundTarget OrganismInhibition Rate (%) at 100 μg/mL
51mXanthomonas oryzae pv. oryzicola30%
51mXanthomonas oryzae pv. oryzae56%

These results indicate that compounds similar to this compound exhibit noteworthy antibacterial effects compared to commercial bactericides like thiodiazolecopper .

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has been evaluated using various models. For example:

  • Carrageenan-induced rat paw edema : This method demonstrated that certain derivatives exhibited significant anti-inflammatory activity comparable to standard drugs like diclofenac sodium.
  • Tail Flick Method : Used to assess analgesic activity in animal models.

In both cases, the synthesized compounds showed promising results indicating their potential as anti-inflammatory agents .

Anticancer Activity

Emerging research suggests that thiadiazole derivatives may possess anticancer properties. For instance:

  • Compounds have shown cytotoxic effects against various cancer cell lines.
Cell LineIC50 (μM)Comparison to Control
MDA-MB-2313.3Higher than cisplatin
Mycobacterium smegmatis MC15526.46More potent than Isoniazid

These findings highlight the potential for further development of this compound as an anticancer agent .

Case Studies and Research Findings

Several studies have been conducted on related compounds revealing:

  • Antibacterial Activity : Thiadiazole derivatives have been tested against both Gram-positive and Gram-negative bacteria with varying degrees of success.
  • Antifungal Activity : Certain derivatives have shown effectiveness against fungal strains.

These studies collectively suggest that the structural features of thiadiazoles contribute significantly to their biological activities.

Comparison with Similar Compounds

Substituent Variations in Pyridazine/Triazole Moieties

Key analogs differ in substituents on the pyridazine or triazole rings, altering physicochemical and bioactivity profiles:

Compound ID/Name Substituent on Pyridazine Bioactivity Highlights Reference
Compound A (Target) Pyridin-4-yl Potential kinase inhibition (theoretical)
872689-38-8 4-Methylphenyl Moderate antibacterial activity (MIC: 8 µg/mL)
872704-30-8 Thien-2-yl Antifungal (C. albicans IC₅₀: 12 µM)
536706-36-2 3-Methoxyphenyl-indol Anticancer (HeLa cell IC₅₀: 5 µM)

Key Observations :

  • Pyridin-4-yl vs. Thien-2-yl : The pyridinyl group in Compound A improves aqueous solubility compared to the hydrophobic thiophene in 872704-30-8, likely enhancing oral bioavailability .
  • 4-Methylphenyl vs. Pyridin-4-yl : The methyl group in 872689-38-8 increases lipophilicity, correlating with stronger membrane penetration in antibacterial assays .

Modifications in the Thiadiazole Core

Variations in the 1,3,4-thiadiazole substituents impact electronic properties and binding affinity:

Compound ID/Name Thiadiazole Substituent LogP Binding Affinity (kcal/mol)*
Compound A 5-Ethyl 2.1 -8.3 (Kinase X)
N-(5-methyl-1,3,4-thiadiazol-2-yl) analogs 5-Methyl 1.8 -7.9 (Kinase X)
N-(5-phenyl-1,3,4-thiadiazol-2-yl) analogs 5-Phenyl 3.5 -6.7 (Kinase X)

*Theoretical docking data from similar triazolopyridazine-thiadiazole hybrids .

Key Observations :

  • Ethyl vs. Methyl : The ethyl group in Compound A balances lipophilicity (LogP 2.1) and steric bulk, optimizing kinase binding compared to smaller methyl analogs.
  • Phenyl substitution : High LogP (3.5) in phenyl-substituted analogs reduces solubility, limiting in vivo efficacy despite moderate binding .

Mechanistic and Structural Insights

Role of the Sulfanyl Linker

The sulfanyl-acetamide bridge in Compound A and analogs enables conformational flexibility, facilitating interactions with enzymes like dihydrofolate reductase (DHFR) and tyrosine kinases. Comparative studies show:

  • Shorter linkers (e.g., direct thioether bonds) reduce potency due to restricted mobility .
  • Longer linkers (e.g., propionamide) diminish selectivity by increasing off-target interactions .

Lumping Strategy for Property Prediction

As per the lumping strategy (grouping structurally similar compounds), Compound A and its analogs share:

  • Similar degradation pathways (e.g., oxidative cleavage of the thiadiazole ring).
  • Comparable ADMET profiles (e.g., CYP3A4 metabolism dominance) .

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